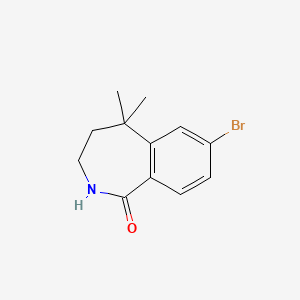

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Description

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

7-bromo-5,5-dimethyl-3,4-dihydro-2H-2-benzazepin-1-one |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)5-6-14-11(15)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |

InChI Key |

AYVFRMKYRXPHOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC(=O)C2=C1C=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzazepine Core

The initial step involves constructing the benzazepine skeleton, which can be achieved via intramolecular cyclization of suitable precursors such as ortho-aminobenzyl derivatives or related lactams. The typical approach involves:

- Starting Material: An ortho-aminobenzyl compound with appropriate side chains.

- Reaction Conditions: Cyclization is facilitated under acidic or basic conditions, often using refluxing solvents like ethanol or acetic acid, with catalysts such as polyphosphoric acid (PPA) or Lewis acids, to promote ring closure.

This step results in the formation of the tetrahydrobenzazepine ring system, which is a precursor to the target compound.

Bromination at the 7-Position

Optimization and Variations

Recent research emphasizes the importance of optimizing reaction conditions to improve yields and reduce by-products:

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Core cyclization | Ortho-aminobenzyl derivative | Ethanol or acetic acid | Reflux | 70–85% | Acidic conditions favor ring closure |

| Bromination | NBS or Br₂ | Chloroform or acetic acid | 0–25°C | 60–75% | Regioselectivity at 7-position |

| Methylation | CH₃I or DMSO₄ | Acetone or DMF | Room temp | 65–80% | Ensures dimethyl substitution at C-5 |

Recent Research Discoveries and Innovations

- Catalyst Optimization: Use of Lewis acids like FeBr₃ has been shown to enhance regioselectivity during bromination, reducing side reactions.

- Green Chemistry Approaches: Employing environmentally benign solvents such as ethanol or water-based systems for cyclization and methylation steps.

- One-Pot Syntheses: Recent advances explore telescoping multiple steps into a single vessel to reduce purification steps, increasing overall efficiency.

Data Tables

Reaction Conditions and Yields

Spectroscopic Data for Confirmation

| Technique | Data | Purpose |

|---|---|---|

| NMR | Characteristic shifts for methyl groups and aromatic protons | Structural confirmation |

| IR | Absorption bands for carbonyl (~1700 cm⁻¹) and aromatic rings | Functional group verification |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight | Molecular confirmation |

Chemical Reactions Analysis

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | LogP | PSA (Ų) |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₄BrNO | 7-Br, 5,5-diMe | N/A | ~2.5 | ~20 |

| 7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2-one | C₁₀H₁₀BrNO | 7-Br | N/A | 1.99 | 29.1 |

| Compound 8 (benzodithiazine) | C₁₆H₁₃BrClN₃O₃S₂ | 5-Br, 2-OH, SO₂ | 330–331 | N/A | 115.7 |

| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | 7-NO₂, 2-Cl-Ph | N/A | 2.8 | 78.9 |

Biological Activity

7-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of benzazepines, which are known for their interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 252.15 g/mol. The presence of a bromine atom at the 7th position and dimethyl groups at the 5th position contributes to its unique chemical properties and biological activities.

Neuropharmacological Effects

Benzazepines have been extensively studied for their effects on neurotransmitter systems. The specific compound under discussion has shown promising results in several areas:

- GABA Receptor Modulation : Preliminary studies indicate that this compound may interact with GABA_A receptors. These receptors are crucial for inhibitory neurotransmission in the CNS. Compounds that enhance GABAergic activity can have anxiolytic and sedative effects.

- Dopaminergic Activity : Some benzazepines exhibit dopaminergic properties that could be beneficial in treating disorders such as Parkinson's disease or schizophrenia. Research into the specific binding affinities and activity at dopamine receptors is ongoing.

Antimicrobial Properties

Recent investigations have suggested that brominated compounds can possess antimicrobial activity. Studies have shown that various brominated benzazepines exhibit:

| Activity | Pathogen Type | Effectiveness |

|---|---|---|

| Antibacterial | Gram-positive | Moderate |

| Antifungal | Candida spp. | High |

| Antiviral | HSV | Low |

These properties highlight the potential for developing new antimicrobial agents from this class of compounds.

The biological effects of this compound are primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors in the CNS. The following mechanisms have been proposed:

- Receptor Binding : The compound likely binds to GABA_A and dopamine receptors, influencing their activity and leading to altered neurotransmission.

- Enzyme Inhibition : Some studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism or signaling pathways.

- Oxidative Stress Modulation : There is evidence that certain benzazepines can reduce oxidative stress in neuronal cells, contributing to neuroprotective effects.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Anxiolytic Effects : A study involving a related benzodiazepine demonstrated significant anxiolytic effects in animal models when administered at specific dosages.

- Neuroprotective Properties : Research has indicated that compounds similar to this compound can protect neurons from apoptosis induced by oxidative stress.

Q & A

Basic: What synthetic strategies are recommended for 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one?

Answer:

The synthesis of this compound likely involves cyclization of substituted phenylacetic acid derivatives or brominated precursors. For example:

- Step 1: Bromination of a dimethyl-substituted benzazepine precursor using reagents like NBS (N-bromosuccinimide) in a polar solvent (e.g., DCM) .

- Step 2: Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) at elevated temperatures (80–120°C) to form the seven-membered azepine ring .

- Step 3: Purification via recrystallization (e.g., using toluene or ethanol) or column chromatography (silica gel, ethyl acetate/hexane) .

Key Validation: Monitor reaction progress with TLC and confirm purity via HPLC (≥95%) .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR (¹H/¹³C): Identify substituents (e.g., bromine at C7, dimethyl groups at C5) and confirm ring saturation. Look for characteristic shifts:

- IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1660 cm⁻¹ and NH stretch (if present) at ~3200 cm⁻¹ .

- Mass Spectrometry: Verify molecular ion peaks [M+H]⁺ and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can computational tools optimize the synthesis and reactivity of this compound?

Answer:

Leverage quantum chemical calculations (e.g., DFT) and AI-driven platforms :

- Reaction Pathway Prediction: Use software like COMSOL Multiphysics to model cyclization energetics and identify transition states .

- Condition Optimization: Apply machine learning to analyze variables (temperature, solvent, catalyst) from historical data, reducing trial-and-error experiments .

- Substituent Effects: Simulate electronic effects of bromine and dimethyl groups on ring strain and reactivity .

Validation: Cross-reference computational results with experimental yields and kinetic data .

Advanced: How to address contradictions in spectroscopic data or unexpected byproducts?

Answer:

Systematic troubleshooting steps :

- Isomer Identification: Use 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., bromine at C7 vs. C6) .

- Byproduct Analysis: Employ LC-MS to detect impurities (e.g., over-oxidation products) and adjust reaction conditions (e.g., lower temperature, inert atmosphere) .

- Statistical DoE: Design experiments to test variables (e.g., bromination time, acid concentration) and resolve inconsistencies via ANOVA .

Case Study: If a carbonyl peak is absent in IR, check for ketone reduction or solvent interference .

Advanced: What methodologies evaluate the compound’s interaction with biological targets?

Answer:

In vitro assays and molecular docking :

- Receptor Binding: Radioligand displacement assays (e.g., GABAₐ receptor for benzazepine analogs) using tritiated ligands .

- Docking Studies: Use AutoDock Vina to predict binding affinity and pose validation via MD simulations (e.g., interaction with transmembrane helices) .

- Metabolic Stability: Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Critical Analysis: Compare results with structurally similar compounds (e.g., 7-methoxy analogs) to assess substituent impact .

Advanced: How to design a scalable synthesis protocol while minimizing environmental impact?

Answer:

Adopt green chemistry principles and flow reactor systems :

- Solvent Selection: Replace toluene with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .

- Catalyst Recycling: Use immobilized acid catalysts (e.g., Nafion-SiO₂) to reduce waste .

- Continuous Flow Synthesis: Optimize residence time and temperature in flow reactors for higher reproducibility and lower energy use .

Metrics: Calculate E-factor (kg waste/kg product) and compare with batch methods .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage Conditions: Keep under argon at –20°C in amber vials to prevent bromine dissociation or photodegradation .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

- Handling: Use gloveboxes for moisture-sensitive steps (e.g., bromination) to avoid hydrolysis .

Advanced: How to resolve discrepancies in biological activity between batches?

Answer:

Root-cause analysis framework :

- Purity Profiling: Compare impurity profiles (HPLC-MS) and quantify residual solvents (GC-MS) .

- Crystallography: Perform X-ray diffraction to confirm polymorphic consistency .

- Bioassay Normalization: Include positive controls (e.g., diazepam for GABA assays) and adjust for batch-to-batch variability .

Documentation: Maintain detailed batch records with raw data for audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.